Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-
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Overview
Description
Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent analgesic effects and reduced side effects compared to traditional opioid analgesics . It has been studied for its ability to activate opioid receptors, making it a promising candidate for pain management therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves several steps. One common method includes the structural modification of a hit compound identified through artificial intelligence virtual screening .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions and purification techniques to ensure high yield and purity. The use of automated synthesis platforms and continuous flow chemistry could be potential methods for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is studied for its interactions with biological targets, such as opioid receptors.
Medicine: It has potential as a novel analgesic with fewer side effects compared to traditional opioids.
Industry: It can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with opioid receptors. This compound activates the mu-opioid receptor through the cyclic adenosine monophosphate (cAMP) and β-arrestin-2-mediated pathways . It also interacts with nociceptin-orphanin FQ opioid peptide and delta-opioid receptors through the cAMP pathway, albeit with weaker potencies . These interactions result in potent antinociception and reduced gastrointestinal transit inhibition compared to morphine .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzofuran-2-carboxamide: This compound is similar in structure and has been studied for its ability to modulate amyloid beta aggregation.
N-phenylbenzo(b)thiophene-2-carboxamide: This compound is also similar and has been studied for its neuroprotective effects.
Uniqueness
Benzo(b)thiophene-2-carboxamide, N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to its potent analgesic effects and reduced side effects compared to traditional opioids . Its ability to activate multiple opioid receptors through different pathways makes it a versatile compound for pain management .
Properties
CAS No. |
141284-26-6 |
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Molecular Formula |
C16H12F3N3O3S2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12F3N3O3S2/c1-27(24,25)22-14-11(7-10(8-20-14)16(17,18)19)21-15(23)13-6-9-4-2-3-5-12(9)26-13/h2-8H,1H3,(H,20,22)(H,21,23) |
InChI Key |
UBEDCGPGVLOYDO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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